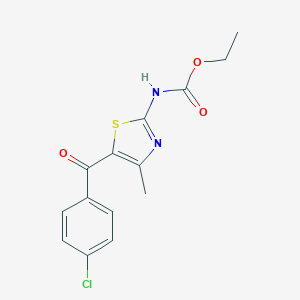![molecular formula C26H24ClN3O3 B281990 4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)
4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid, also known as CP-526,555, is a highly selective and potent antagonist of the dopamine D2 receptor. It is a chemical compound that has been widely studied for its potential use in treating various neurological and psychiatric disorders.
Mecanismo De Acción
4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid works by blocking the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. By blocking this receptor, 4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid can help to restore normal dopamine signaling in the brain, which can improve symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid has been shown to have a number of biochemical and physiological effects, including reducing dopamine release in the brain, decreasing the activity of certain brain regions involved in mood and motivation, and increasing the activity of other brain regions involved in cognitive processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid for lab experiments is its high selectivity and potency, which makes it an ideal tool for studying the dopamine D2 receptor and its role in various neurological and psychiatric disorders. However, one limitation of 4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.
Direcciones Futuras
There are a number of future directions for research on 4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid, including further studies on its safety and efficacy in humans, exploration of its potential use in treating other neurological and psychiatric disorders, and investigation of its mechanism of action at the molecular level. Additionally, there is a need for more research on the potential side effects of 4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid, as well as its pharmacokinetics and pharmacodynamics in different populations.
Métodos De Síntesis
4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid can be synthesized using a variety of methods, including the reaction of 4-(4-chlorophenyl)-1-piperazine with 4-nitro-2-phenylbutyric acid, followed by reduction of the nitro group and subsequent cyclization of the resulting amine with acetic anhydride.
Aplicaciones Científicas De Investigación
4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. It has been found to be highly effective in reducing symptoms of these disorders in animal models, and has shown promise in early-stage clinical trials.
Propiedades
Fórmula molecular |
C26H24ClN3O3 |
|---|---|
Peso molecular |
461.9 g/mol |
Nombre IUPAC |
(E)-4-[4-[4-(4-chlorophenyl)piperazin-1-yl]anilino]-4-oxo-2-phenylbut-2-enoic acid |
InChI |
InChI=1S/C26H24ClN3O3/c27-20-6-10-22(11-7-20)29-14-16-30(17-15-29)23-12-8-21(9-13-23)28-25(31)18-24(26(32)33)19-4-2-1-3-5-19/h1-13,18H,14-17H2,(H,28,31)(H,32,33)/b24-18+ |
Clave InChI |
GJEQVHGFEOZEFK-HKOYGPOVSA-N |
SMILES isomérico |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)/C=C(\C3=CC=CC=C3)/C(=O)O)C4=CC=C(C=C4)Cl |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=C(C3=CC=CC=C3)C(=O)O)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=C(C3=CC=CC=C3)C(=O)O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[(2-methylbenzyl)amino]-4-oxo-2-butenoate](/img/structure/B281907.png)

![Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate](/img/structure/B281910.png)
![Methyl 4-oxo-4-[(2-phenylethyl)amino]-2-butenoate](/img/structure/B281911.png)
![Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281914.png)
![Methyl 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281915.png)
![Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281917.png)


![Methyl5-[4-(acetylamino)benzoyl]-2-anilino-4-methyl-3-thiophenecarboxylate](/img/structure/B281920.png)
methanone](/img/structure/B281925.png)
![N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281926.png)
![N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281930.png)
